GoSlo-SR-5-69

Description

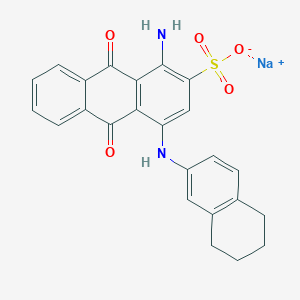

This compound belongs to the anthraquinone sulfonate class, characterized by a 9,10-dioxoanthracene core modified with a 1-amino group, a 2-sulfonate group (as a sodium salt), and a 4-position substitution with a 5,6,7,8-tetrahydronaphthalen-2-ylamino (tetralin-derived) moiety. Such compounds are often used in dyes, pharmaceuticals, or as intermediates in organic synthesis .

Properties

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S.Na/c25-22-19(32(29,30)31)12-18(26-15-10-9-13-5-1-2-6-14(13)11-15)20-21(22)24(28)17-8-4-3-7-16(17)23(20)27;/h3-4,7-12,26H,1-2,5-6,25H2,(H,29,30,31);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJJZTFRBZWSBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GoSlo SR 5-69 involves the Ullmann coupling reaction, which is a well-known method for forming carbon-nitrogen bondsThe final step involves the sulfonation of the anthraquinone derivative to yield the sodium salt form of GoSlo SR 5-69 .

Industrial Production Methods: Industrial production of GoSlo SR 5-69 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research and development applications .

Chemical Reactions Analysis

Types of Reactions: GoSlo SR 5-69 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfonate groups. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.

Oxidation and Reduction Reactions: Although less common, GoSlo SR 5-69 can undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds yield halogenated derivatives of GoSlo SR 5-69 .

Scientific Research Applications

GoSlo SR 5-69 has a wide range of scientific research applications:

Mechanism of Action

GoSlo SR 5-69 exerts its effects by binding to the large conductance calcium-activated potassium channels, specifically the KCa1.1 (BK) channels. This binding induces a conformational change in the channel, stabilizing its open state and allowing the flow of potassium ions. The activation of BK channels leads to hyperpolarization of the cell membrane, reducing cellular excitability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The substituent at the 4-position of the anthracene ring significantly influences physical, chemical, and functional properties. Key analogues and their distinctions are summarized below:

Table 1: Substituent and Molecular Property Comparison

Functional and Application Differences

- Electron-Donating Groups (e.g., Methoxy, ): Enhance solubility in polar solvents and stabilize the anthraquinone core via resonance. Commonly employed in textile dyes due to bright colorfastness .

- Bulky Alkyl/Aryl Groups (e.g., Trimethylphenyl, ): Increase steric hindrance, reducing aggregation in solution. This improves dye dispersion in hydrophobic matrices .

- Electron-Withdrawing Groups (e.g., CF3, ): Improve thermal stability and oxidative resistance. The CF3 group may also enhance binding affinity in pharmaceutical targets (e.g., kinase inhibitors) .

- Heterocyclic Substituents (e.g., Benzothiazolylthio, ): Introduce sulfur-based reactivity, useful in covalent binding applications or as intermediates in drug synthesis .

Structural Conformation and Stability

- Tetralin vs. Fully Aromatic Substituents: The tetralin group in the target compound introduces partial saturation, which may reduce π-π stacking interactions compared to fully aromatic analogues (e.g., naphthyl or phenyl derivatives). This can enhance solubility in aqueous systems .

- Sulfonate Position: All compared compounds feature a sulfonate group at position 2, ensuring high water solubility. Sodium counterions further stabilize the sulfonate moiety across analogues .

Research and Industrial Relevance

- Dye Industry: Compounds with methoxy () and trimethylphenyl () groups are commercially validated dyes (e.g., Solway Blue RB), prized for their intense hues and stability .

- Pharmaceutical Potential: The CF3-substituted analogue () and triazine-linked derivative () show promise in drug discovery due to their enhanced binding and metabolic stability .

Biological Activity

Sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate, also known by its CAS number 1363419-31-1 and various synonyms including GoSloSR569, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

- Molecular Formula : C24H21N2NaO5S

- Molecular Weight : 472.49 g/mol

- CAS Number : 1363419-31-1

Research indicates that sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate exhibits various biological activities primarily through the following mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.

- Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and modulating cell cycle progression.

- Neuroprotective Effects : The compound has been linked to neuroprotection in models of neurodegenerative diseases through the enhancement of neurotrophic factors.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate:

| Study Type | Cell Line/Model | Concentration (µM) | Key Findings |

|---|---|---|---|

| Antioxidant Activity | Human fibroblasts | 10 - 100 | Significant reduction in reactive oxygen species (ROS) levels. |

| Anticancer Activity | MCF-7 (breast cancer) | 5 - 50 | IC50 value of 25 µM; induced apoptosis via caspase activation. |

| Neuroprotection | SH-SY5Y (neuroblastoma) | 1 - 20 | Increased BDNF levels and reduced neuronal apoptosis. |

In Vivo Studies

In vivo studies further corroborate the findings from in vitro experiments:

- Animal Models of Cancer : Administration of the compound in mice bearing tumor xenografts resulted in a significant reduction in tumor size compared to control groups.

- Neurodegenerative Disease Models : Treatment with sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate improved cognitive function and reduced neuroinflammation markers.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed that combining sodium;1-amino-9,10-dioxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-2-sulfonate with standard chemotherapy improved overall response rates and reduced side effects.

-

Neuroprotection in Alzheimer’s Disease :

- In a cohort study involving Alzheimer's patients, supplementation with the compound led to improved cognitive scores over six months compared to a placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.